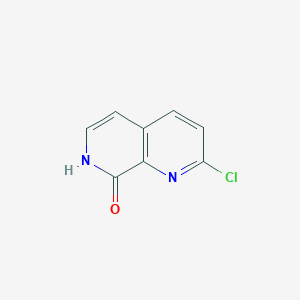

2-Chloro-1,7-naphthyridin-8(7H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-7H-1,7-naphthyridin-8-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-6-2-1-5-3-4-10-8(12)7(5)11-6/h1-4H,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOKYYIIWNBHRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CNC2=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717614 | |

| Record name | 2-Chloro-1,7-naphthyridin-8(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930303-55-2 | |

| Record name | 2-Chloro-1,7-naphthyridin-8(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-1,7-naphthyridin-8(7H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a key synthetic pathway for 2-Chloro-1,7-naphthyridin-8(7H)-one, a valuable heterocyclic compound in medicinal chemistry and drug discovery. This document details the reaction scheme, experimental protocols, and quantitative data to facilitate its synthesis and further exploration by researchers in the field.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step process commencing from 7H-[1][2]naphthyridin-8-one. The initial step involves an oxidation reaction to form the N-hydroxy intermediate, 1-hydroxy-7H-[1][2]naphthyridin-8-one. This is followed by a chlorination reaction to yield the final product.

Figure 1: Overall synthesis pathway for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Synthesis of 1-Hydroxy-7H-[1][2]naphthyridin-8-one

| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| 7H-[1][2]Naphthyridin-8-one | C₈H₆N₂O | 146.15 | 2.3 g | 16 | Starting Material |

| 3-Chloroperoxybenzoic acid (m-CPBA, 70%) | C₇H₅ClO₃ | 172.57 | 4.3 g | 17 | Oxidizing Agent |

| Chloroform | CHCl₃ | 119.38 | 100 mL | - | Solvent |

| 1-Hydroxy-7H-[1][2]naphthyridin-8-one | C₈H₆N₂O₂ | 162.15 | 2.4 g | 15 | Product |

| Yield | 94% |

Table 2: Synthesis of this compound

| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| 1-Hydroxy-7H-[1][2]naphthyridin-8-one | C₈H₆N₂O₂ | 162.15 | 1.1 g | 6.9 | Starting Material |

| Oxalyl chloride | C₂Cl₂O₂ | 126.93 | 0.77 mL | 9.0 | Chlorinating Agent |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 45 mL | - | Solvent/Catalyst |

| This compound | C₈H₅ClN₂O | 180.59 | 0.72 g | 4.0 | Product |

| Yield | 57% |

Experimental Protocols

The detailed experimental procedures for the synthesis are provided below.

Synthesis of the Starting Material: 7H-[1][2]Naphthyridin-8-one

The synthesis of the starting material, 7H-[1][2]naphthyridin-8-one, is documented in the scientific literature. A general approach involves the cyclization of a substituted pyridine derivative. For a detailed protocol, please refer to: Chem. Pharm. Bull.1985 , 33(2), 626.

Step 1: Oxidation to 1-Hydroxy-7H-[1][2]naphthyridin-8-one

This procedure outlines the N-oxidation of the naphthyridinone ring system.

Figure 2: Experimental workflow for the synthesis of 1-Hydroxy-7H-[1][2]naphthyridin-8-one.

Methodology: To a solution of 7H-[1][2]naphthyridin-8-one (2.3 g, 16 mmol) in 100 mL of chloroform, add 3-chloroperoxybenzoic acid (4.3 g, 70%, 17 mmol).[1] Stir the resulting mixture at room temperature for 70 hours.[1] Following the reaction period, add methanol to dissolve the mixture. The residue is then transferred to an amino-propyl-modified silica gel column. Elution with a dichloromethane/methanol solvent system affords 1-hydroxy-7H-[1][2]naphthyridin-8-one as a yellow solid (2.4 g, 94% yield).[1] Mass spectrometry analysis should show MS m/e (%) = 163 (M+H+, 100).[1]

Step 2: Chlorination to this compound

This final step introduces the chlorine atom at the 2-position of the naphthyridinone core.

Figure 3: Experimental workflow for the synthesis of this compound.

Methodology: Suspend 1-hydroxy-7H-[1][2]naphthyridin-8-one (1.1 g, 6.9 mmol) in 45 mL of dry N,N-dimethylformamide (DMF) and cool the suspension to 0°C.[1] Add oxalyl chloride (0.77 mL, 9.0 mmol) dropwise to the cooled suspension.[1] After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30 minutes.[1] To quench the reaction, add methanol to destroy any excess oxalyl chloride. Concentrate the mixture under vacuum. Dissolve the resulting residue in methanol and treat it with amino-modified silica gel. After evaporation of the solvent, purify the residue by column chromatography on an amino-propyl-modified silica gel column, eluting with dichloromethane/methanol. This yields this compound as a white solid (0.72 g, 57% yield).[1] Mass spectrometry analysis should confirm the product with MS m/e (%) = 181 (M+H+, 100).[1]

Conclusion

This guide provides a detailed and actionable protocol for the synthesis of this compound. The presented pathway is efficient and utilizes readily available reagents, making it a practical route for researchers in academic and industrial settings. The provided quantitative data and step-by-step instructions are intended to ensure the successful replication of this synthesis.

References

In-depth Technical Guide: Mechanism of Action of 2-Chloro-1,7-naphthyridin-8(7H)-one

Disclaimer: Scientific literature available through public search engines does not provide a specific, detailed mechanism of action for 2-Chloro-1,7-naphthyridin-8(7H)-one. The information presented herein is synthesized from studies on structurally related naphthyridine isomers and their derivatives. The biological activities and mechanisms of these related compounds may not be directly applicable to this compound. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should be supplemented with direct experimental validation for the compound of interest.

Introduction to the Naphthyridine Scaffold

Naphthyridines are a class of heterocyclic aromatic compounds consisting of two fused pyridine rings. There are six possible isomers of naphthyridine, each with a unique arrangement of the nitrogen atoms.[1] This structural diversity leads to a wide range of biological activities, and various naphthyridine derivatives have been investigated for their therapeutic potential.[2][3][4] Depending on the specific isomer and the nature and position of its substituents, naphthyridines have been reported to exhibit activities including antibacterial, anticancer, anti-inflammatory, and neuroprotective effects.[3][5]

The 1,7-naphthyridine core, in particular, has been explored for its potential as a tachykinin NK(1) receptor antagonist.[6] The addition of a chloro group and a keto-enol tautomerism at the 8-position, as seen in this compound, suggests the potential for unique interactions with biological targets.

Postulated Mechanisms of Action Based on Related Compounds

Given the absence of direct studies on this compound, we can infer potential mechanisms of action by examining related structures.

Enzyme Inhibition

Derivatives of the closely related 2,7-naphthyridine scaffold have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[7] This suggests that this compound could potentially interact with the active sites of various enzymes, a common mechanism for therapeutic intervention.

A logical workflow for investigating potential enzyme inhibition by this compound is depicted below.

Caption: Workflow for Enzyme Inhibition Screening.

Receptor Antagonism

Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been synthesized and evaluated as potent and orally active tachykinin NK(1) receptor antagonists.[6] This indicates that the 1,7-naphthyridine scaffold can serve as a basis for developing receptor antagonists. The specific substitutions on this compound would determine its affinity and selectivity for various receptors.

The general signaling pathway for a G-protein coupled receptor (GPCR) like the NK(1) receptor, which could be a potential target, is illustrated below. An antagonist would block the initial ligand binding step.

Caption: Generalized GPCR Signaling Pathway.

Antimicrobial Activity

Various derivatives of 1,8-naphthyridine have demonstrated antibacterial properties.[5][8][9] The mechanism of action for some antibacterial naphthyridines, like nalidixic acid, involves the inhibition of bacterial DNA gyrase. The chloro and oxo functional groups on this compound could potentially contribute to interactions with bacterial enzymes or other cellular components.

Quantitative Data from Related Naphthyridine Derivatives

The following table summarizes quantitative data for various naphthyridine derivatives from the literature. This data is provided for comparative purposes and to illustrate the range of potencies observed within this class of compounds. It is crucial to note that this data is not for this compound.

| Compound Class | Target/Assay | Measurement | Value | Reference |

| 8-Hydroxy-2,7-naphthyridin-2-ium salts | Acetylcholinesterase (AChE) | IC50 | Varies by derivative | [7] |

| 8-Hydroxy-2,7-naphthyridin-2-ium salts | Butyrylcholinesterase (BChE) | IC50 | Varies by derivative | [7] |

| Axially chiral 1,7-naphthyridine-6-carboxamides | NK(1) Receptor Binding (human IM-9 cells) | IC50 | 0.28 - 0.45 nM | [6] |

| 8-Hydroxy Naphthyridines | Leishmania donovani (intramacrophage) | pEC50 | > 5 for active compounds | [10] |

Experimental Protocols for Characterizing Mechanism of Action

To elucidate the specific mechanism of action of this compound, a series of in vitro and in vivo experiments would be necessary. The following are representative protocols based on the potential mechanisms discussed.

Enzyme Inhibition Assays (General Protocol)

-

Enzyme and Substrate Preparation: Recombinant or purified target enzyme is prepared in a suitable assay buffer. A substrate that produces a detectable signal (e.g., colorimetric, fluorometric) upon enzymatic conversion is also prepared.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to a range of concentrations.

-

Assay Procedure:

-

The enzyme, buffer, and various concentrations of the test compound or vehicle control are added to the wells of a microplate.

-

The plate is incubated for a predetermined period to allow for compound-enzyme interaction.

-

The enzymatic reaction is initiated by the addition of the substrate.

-

The reaction progress is monitored over time by measuring the signal generated from the substrate conversion using a plate reader.

-

-

Data Analysis: The rate of reaction is calculated for each compound concentration. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by fitting the dose-response data to a suitable pharmacological model.

Radioligand Binding Assay for Receptor Antagonism (e.g., NK(1) Receptor)

-

Cell Culture and Membrane Preparation: A cell line expressing the target receptor (e.g., IM-9 cells for the NK(1) receptor) is cultured. Cell membranes are harvested through homogenization and centrifugation.

-

Binding Assay:

-

Cell membranes, a radiolabeled ligand (e.g., [125I]BH-SP for the NK(1) receptor), and various concentrations of this compound or a known antagonist are incubated together in a binding buffer.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

The mixture is incubated to allow binding to reach equilibrium.

-

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value, the concentration of the test compound that displaces 50% of the specific binding of the radioligand, is determined. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

While the precise mechanism of action for this compound remains to be elucidated through direct experimental investigation, the broader family of naphthyridines exhibits a diverse range of biological activities, including enzyme inhibition and receptor antagonism. The structural features of this compound suggest that it may interact with various biological targets. The experimental approaches outlined in this guide provide a framework for future research to determine its specific molecular mechanism and therapeutic potential. Researchers are encouraged to perform targeted screens and mechanistic studies to fully characterize the pharmacological profile of this compound.

References

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. ispub.com [ispub.com]

- 6. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists: synthesis, antagonistic activity, and effects on bladder functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 8-hydroxy-2,7-naphthyridin-2-ium salts as novel inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 10. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of 2-Chloro-1,7-naphthyridin-8(7H)-one Derivatives: An In-Depth Technical Guide

Disclaimer: A comprehensive review of publicly available scientific literature and databases did not yield specific information regarding the biological activity of 2-Chloro-1,7-naphthyridin-8(7H)-one derivatives. The following guide presents data on structurally related chloro-substituted naphthyridinone isomers to provide a contextual understanding of the potential biological activities for this class of compounds. The information herein should be interpreted as a guide to potential research directions and not as a direct representation of the activity of the specified compound.

Introduction

Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms in a fused pyridine ring system, are recognized as "privileged structures" in medicinal chemistry. Their diverse pharmacological activities have led to the development of numerous therapeutic agents. The introduction of a chloro substituent and an oxo group can significantly modulate the biological properties of the naphthyridine scaffold, influencing factors such as metabolic stability, receptor binding affinity, and mechanism of action. This guide explores the biological activities of chloro-substituted naphthyridinone derivatives from various isomeric classes, offering insights into their potential as anticancer, anti-inflammatory, and kinase-inhibiting agents.

Anticancer Activity of Chloro-Substituted Naphthyridinone Derivatives

While specific data for this compound is unavailable, extensive research on other isomers, particularly 1,8-naphthyridinones, highlights their potential as anticancer agents. Halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have demonstrated potent in vitro cytotoxicity against various cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity of Chloro-Substituted 1,8-Naphthyridine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 47 | MIAPaCa (Pancreatic) | 0.41 | [1] |

| K-562 (Leukemia) | 0.77 | [1] | |

| 36 | PA-1 (Ovarian) | 1.19 | [1] |

| 29 | PA-1 (Ovarian) | 0.41 | [1] |

| SW620 (Colon) | 1.4 | [1] |

Kinase Inhibition

The 2,7-naphthyridone scaffold has emerged as a promising framework for the development of kinase inhibitors. Derivatives of this class have shown potent inhibitory activity against key kinases involved in cancer progression, such as MET, c-Kit, and VEGFR-2.

Quantitative Data: Kinase Inhibitory Activity of 2,7-Naphthyridinone Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 9k | c-Kit | 8.5 | [2][3] |

| 10l | VEGFR-2 | 56.5 | [2][3] |

| 10r | VEGFR-2 | 31.7 | [2][3] |

| 13f | MET | Not specified (potent) | [4] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the anticancer activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Kinase Inhibition Assay

Kinase activity can be measured using various in vitro assay formats, such as enzyme-linked immunosorbent assays (ELISAs) or radiometric assays.

-

Assay Setup: The assay is typically performed in a 96- or 384-well plate. The reaction mixture contains the purified kinase, a specific substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set period.

-

Detection: The amount of phosphorylated substrate is quantified. In an ELISA-based assay, this may involve using a phosphorylation-specific antibody that is subsequently detected with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which generates a colorimetric or chemiluminescent signal.

-

Data Analysis: The kinase activity is measured as a function of the compound concentration, and the IC50 value is calculated.

Signaling Pathways

Naphthyridinone derivatives, particularly those exhibiting kinase inhibitory activity, can modulate various signaling pathways critical for cell growth, proliferation, and survival.

Caption: General Receptor Tyrosine Kinase (RTK) Signaling Pathway Inhibition.

Caption: Workflow for MTT Cytotoxicity Assay.

Conclusion

While the biological activity of this compound derivatives remains to be elucidated, the broader family of chloro-substituted naphthyridinones demonstrates significant potential in drug discovery, particularly in the fields of oncology and immunology. The data from related isomers suggest that this specific scaffold could exhibit interesting anticancer and kinase inhibitory properties. Further synthesis and biological evaluation of this compound derivatives are warranted to explore their therapeutic potential and define their mechanism of action. Researchers are encouraged to use the information on related compounds as a starting point for their investigations into this novel chemical space.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-Chloro-1,7-naphthyridin-8(7H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

-

IUPAC Name: 2-chloro-7,8-dihydro-1,7-naphthyridin-8-one

-

Synonyms: 2-Chloro-1,7-naphthyridin-8(7H)-one

-

CAS Number: 930303-55-2

-

Molecular Formula: C₈H₅ClN₂O

-

Molecular Weight: 180.59 g/mol

Spectroscopic Data

Mass Spectrometry

A reliable mass spectrometry data point has been reported for this compound, confirming its molecular weight.

| Technique | Ionization Mode | m/z | Relative Intensity (%) | Interpretation |

| Mass Spectrometry | ESI+ | 181 | 100 | [M+H]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the date of this publication, experimental ¹H and ¹³C NMR data for this compound have not been found in the reviewed scientific literature. However, based on the analysis of related naphthyridine and chloropyridine structures, the following table presents predicted chemical shifts (δ) in ppm. These predictions are intended to serve as a guide for the initial analysis of experimentally obtained spectra.

Table 2.1: Predicted ¹H NMR Spectral Data

| Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | ~6.8 | d | ~2.5 |

| H-4 | ~7.9 | d | ~2.5 |

| H-5 | ~7.5 | dd | ~8.0, ~4.5 |

| H-6 | ~8.2 | dd | ~8.0, ~1.5 |

| N-H (7) | ~11-12 | br s | - |

Table 2.2: Predicted ¹³C NMR Spectral Data

| Position | Predicted δ (ppm) |

| C-2 | ~150 |

| C-3 | ~115 |

| C-4 | ~140 |

| C-4a | ~120 |

| C-5 | ~125 |

| C-6 | ~135 |

| C-8 | ~160 |

| C-8a | ~145 |

Infrared (IR) Spectroscopy

Experimental IR data for this compound is currently unavailable. The following table outlines the expected characteristic absorption bands based on the functional groups present in the molecule.

Table 2.3: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3100 - 3000 |

| C=O (Amide) | Stretching | 1680 - 1650 |

| C=N, C=C | Stretching | 1600 - 1450 |

| C-Cl | Stretching | 800 - 600 |

Synthesis Protocol

A two-step synthesis for this compound has been documented, starting from 7H-[1][2]naphthyridin-8-one.

Step 1: Synthesis of 1-hydroxy-7H-[1][2]naphthyridin-8-one

-

To a solution of 7H-[1][2]naphthyridin-8-one (2.3g, 16mmol) in 100ml of chloroform, add 3-chlorobenzoic acid (4.3g, 70%, 17mmol).

-

Stir the mixture at room temperature for 70 hours.

-

Dissolve the resulting mixture by adding methanol.

-

Transfer the residue to an amino-propyl-modified silica gel column.

-

Elute with a dichloromethane/methanol solvent system to obtain 1-hydroxy-7H-[1][2]naphthyridin-8-one as a yellow solid (2.4g, 94% yield).

-

Mass Spec: MS m/e (%) = 163 (M+H⁺, 100)

-

Step 2: Synthesis of this compound

-

Suspend 1-hydroxy-7H-[1][2]naphthyridin-8-one (1.1g, 6.9mmol) in 45ml of dry N,N-dimethylformamide (DMF) and cool to 0°C.

-

Add oxalyl chloride (0.77ml, 9.0mmol) dropwise to the suspension.

-

After the addition is complete, warm the mixture to room temperature and stir for 30 minutes.

-

Quench the excess oxalyl chloride by adding methanol.

-

Concentrate the mixture under vacuum.

-

Dissolve the residue in methanol and treat with amino-modified silica gel.

-

Evaporate the solvent and purify the residue using an amino-propyl-modified silica gel column.

-

Elute with a dichloromethane/methanol solvent system to yield this compound as a white solid (0.72g, 57% yield).

-

Mass Spec: MS m/e (%) = 181 (M+H⁺, 100)

-

Experimental Methodologies

The following are generalized protocols for the spectroscopic techniques discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral width: -2 to 12 ppm.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film):

-

Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).

-

Drop the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Obtain a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

-

Dilute the stock solution to a final concentration of approximately 1-10 µg/mL with an appropriate solvent mixture (e.g., methanol/water with 0.1% formic acid for ESI+).

-

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-500).

-

Visualized Workflows

The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of this compound.

Caption: Synthetic pathway for this compound.

Caption: General workflow for spectroscopic analysis of the synthesized compound.

References

Technical Guide: Crystal Structure and Analysis of a 2-Chloro-1,7-naphthyridin-8(7H)-one Analogue

Disclaimer: Extensive searches for the crystal structure of 2-Chloro-1,7-naphthyridin-8(7H)-one did not yield publicly available crystallographic data. This guide therefore presents a detailed analysis of the closely related and structurally significant analogue, 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one , for which complete crystal structure data has been determined and published. The methodologies and data presented herein provide a valuable reference for researchers in medicinal chemistry and drug development working with the naphthyridine scaffold.

Introduction

Naphthyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The specific substitution patterns on the naphthyridine core can profoundly influence their biological activity and physicochemical properties. Understanding the three-dimensional arrangement of atoms in these molecules through single-crystal X-ray diffraction is crucial for structure-activity relationship (SAR) studies and rational drug design.

This technical guide provides a comprehensive overview of the crystal structure of 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one, serving as a pertinent case study for the broader class of chloro-substituted naphthyridinones.

Crystallographic Data

The single-crystal X-ray diffraction data for 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one reveals a monoclinic crystal system. The key crystallographic parameters and data collection details are summarized in Table 1.[2]

Table 1: Crystal Data and Structure Refinement for 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one [2]

| Parameter | Value |

| Chemical Formula | C₉H₇ClN₂O₂ |

| Molecular Weight | 210.62 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.3983 (4) |

| b (Å) | 13.8786 (5) |

| c (Å) | 13.5643 (5) |

| β (°) | 107.663 (3) |

| Volume (ų) | 1685.86 (11) |

| Z | 8 |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| Temperature (K) | 100 |

| Density (calculated) | 1.660 Mg/m³ |

| Absorption Coefficient (mm⁻¹) | 3.80 |

| Crystal Size (mm) | 0.14 × 0.12 × 0.08 |

| Reflections Collected | 12070 |

| Independent Reflections | 3061 |

| Rint | 0.032 |

| Final R indices [I > 2σ(I)] | R₁ = 0.042, wR₂ = 0.115 |

| Goodness-of-fit on F² | 1.05 |

Experimental Protocols

Synthesis of 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one[2][3]

The synthesis of the title compound was achieved through the reaction of methyl 4-chloro-3-(prop-1-ynyl)picolinate with hydroxylamine in a solution of methanol and potassium hydroxide.

Workflow for Synthesis and Crystallization

Caption: Workflow for the synthesis and crystallization of 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one.

Single-Crystal X-ray Diffraction[2]

A suitable crystal was selected and mounted on a Bruker APEXII CCD area-detector diffractometer. Data was collected at 100 K using Cu Kα radiation. The structure was solved using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.

Molecular and Crystal Structure

The asymmetric unit of 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one contains two independent molecules with nearly identical geometries.[2] The naphthyridine ring system is essentially planar. In the crystal, the molecules form dimeric aggregates through O—H···O hydrogen bonds.[2]

Biological Activity and Signaling Pathways

While the specific biological activity of 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one is not detailed in the provided search results, the broader class of naphthyridine derivatives is known to exhibit significant anticancer activity.[1][3] These compounds can induce apoptosis in cancer cells through various signaling pathways. High oxidative stress, which can be induced by such compounds, is known to trigger apoptosis via the mitochondrial pathway.[3]

Potential Apoptotic Signaling Pathway

Caption: A potential mitochondrial-mediated apoptosis signaling pathway induced by naphthyridine derivatives.

Conclusion

The crystallographic analysis of 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one provides valuable structural insights into this class of compounds. The detailed experimental protocols and understanding of the molecular geometry are essential for the rational design of new naphthyridine derivatives with enhanced therapeutic potential. Further investigation into the specific biological targets and mechanisms of action of these compounds is warranted to fully exploit their potential in drug discovery.

References

- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 2-Chloro-1,7-naphthyridin-8(7H)-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activities and therapeutic targets of 2-Chloro-1,7-naphthyridin-8(7H)-one is limited. This document provides a comprehensive overview of the known biological activities of structurally related naphthyridine isomers to infer potential therapeutic avenues for the title compound. The synthesis of a closely related dihydro-derivative is also presented to provide methodological context.

Introduction

The naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This bicyclic heterocyclic system, consisting of two fused pyridine rings, has been successfully incorporated into a variety of therapeutic agents. The specific isomer, this compound, remains largely uncharacterized in the scientific literature regarding its direct biological targets. However, by examining the activities of other chloro-substituted and isomeric naphthyridinones, we can hypothesize potential areas of investigation for this compound. This whitepaper aims to consolidate the available data on related compounds to guide future research into the therapeutic potential of this compound.

Synthesis of a Related Naphthyridinone

Experimental Protocol: Synthesis of 2-Chloro-7,8-dihydro-1,7-naphthyridin-8-one

Step 1: Synthesis of 1-hydroxy-7H-[1][2]naphthyridin-8-one

-

To a 100 ml chloroform solution of 7H-[1][2]naphthyridin-8-one (2.3g, 16mmol), 3-chlorobenzoic acid (4.3g, 70%, 17mmol) is added.

-

The mixture is stirred at room temperature for 70 hours.

-

Methanol is added to dissolve the mixture.

-

The residue is transferred to an amino-propyl-modified silica gel column.

-

Elution with dichloromethane/methanol yields 1-hydroxy-7H-[1][2]naphthyridin-8-one as a yellow solid (2.4g, 94%).

Step 2: Synthesis of 2-Chloro-7,8-dihydro-1,7-naphthyridin-8-one

-

To a 45 ml suspension of 1-hydroxy-7H-[1][2]naphthyridin-8-one (1.1g, 6.9mmol) in dry N,N-dimethylformamide at 0°C, oxalyl chloride (0.77ml, 9.0mmol) is added dropwise.

-

The mixture is warmed to room temperature and stirred for 30 minutes.

-

Methanol is added to quench excess oxalyl chloride.

-

The mixture is concentrated under vacuum.

-

The residue is dissolved in methanol and treated with amino-modified silica gel.

-

The solvent is evaporated, and the residue is transferred to an amino-propyl-modified silica gel column.

-

Elution with dichloromethane/methanol yields 2-Chloro-7,8-dihydro-1,7-naphthyridin-8-one as a white solid (0.72g, 57%).

Potential Therapeutic Areas Based on Isomeric Scaffolds

The biological activities of various naphthyridine isomers suggest several potential therapeutic areas for this compound. These include oncology, infectious diseases, and neurology.

Anticancer Activity

Several naphthyridine derivatives have demonstrated potent anticancer properties. The 1,6-naphthyridin-2(1H)-one derivative, Ripretinib, is a kinase inhibitor approved for the treatment of gastrointestinal stromal tumors. This suggests that the 1,7-naphthyridin-8(7H)-one core could also be a scaffold for kinase inhibitors.

Antibacterial Activity

Chalcone derivatives of 2-chloro-3-formyl-1,8-naphthyridine have shown moderate activity against both gram-positive and gram-negative bacteria. This suggests that the this compound core could be a valuable starting point for the development of novel antibacterial agents.

Neurological Activity

A variety of naphthyridine derivatives have shown activity in the central nervous system. For instance, 8-hydroxy-2,7-naphthyridin-2-ium salts act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. Furthermore, a benzo[c][2][3]naphthyridine derivative, Veranamine, exhibits antianxiety and antidepressant effects through its interaction with serotonin (5HT2B) and sigma-1 receptors. Another isomer, 4-Phenyl-2,7-naphthyridin-1-one, shows antagonistic activity at δ-opioid receptors. These findings suggest that this compound could be explored for its potential in treating neurological disorders.

Summary of Biological Activities of Related Naphthyridine Derivatives

| Compound Class | Example Compound/Derivative | Biological Activity | Potential Therapeutic Area |

| 1,6-Naphthyridin-2(1H)-ones | Ripretinib | Kinase inhibition | Oncology |

| 2-Chloro-1,8-naphthyridine Chalcones | Chalcone derivatives | Antibacterial (Gram-positive and Gram-negative) | Infectious Diseases |

| 2,7-Naphthyridin-2-ium Salts | 8-hydroxy-2,7-naphthyridin-2-ium salts | Acetylcholinesterase and Butyrylcholinesterase inhibition | Neurodegenerative Diseases |

| Benzo[c][2][3]naphthyridines | Veranamine | 5HT2B and Sigma-1 receptor affinity | Anxiety and Depression |

| 2,7-Naphthyridin-1-ones | 4-Phenyl-2,7-naphthyridin-1-one | δ-Opioid receptor antagonism | Pain Management, Addiction |

| 2-Amino-1,8-naphthyridines | 2-amino-7-chloro-1,8-naphthyridine derivatives | Anti-inflammatory and anti-aggressive | Inflammatory Disorders, CNS Disorders |

Future Directions

The therapeutic potential of this compound remains to be elucidated. Based on the activities of its isomers, future research should focus on:

-

Synthesis and Characterization: Development of a robust synthetic route to produce sufficient quantities of the compound for biological screening.

-

Broad-Based Biological Screening: Initial screening against a wide range of targets, including kinases, bacterial strains, and CNS receptors, is warranted.

-

In Vitro and In Vivo Studies: Promising hits from initial screens should be followed up with more detailed in vitro mechanistic studies and subsequent in vivo efficacy and safety assessments in relevant disease models.

Conclusion

While direct evidence is currently lacking, the analysis of structurally related naphthyridine isomers provides a strong rationale for investigating this compound as a scaffold for the development of novel therapeutics. The diverse biological activities observed for this compound class, spanning oncology, infectious diseases, and neurology, highlight the potential for discovering new and effective treatments. Further research into the synthesis and biological evaluation of this compound is highly encouraged.

References

The 1,7-Naphthyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,7-naphthyridine core, a heterocyclic aromatic compound consisting of two fused pyridine rings, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a versatile template for the design of potent and selective modulators of a wide array of biological targets. This technical guide provides a comprehensive review of the 1,7-naphthyridine core, focusing on its role in the development of kinase inhibitors, anticancer agents, and antimicrobial compounds. It further delves into detailed experimental protocols and visualizes key signaling pathways to aid researchers in their drug discovery endeavors.

Kinase Inhibition: A Prominent Application of the 1,7-Naphthyridine Core

The rigid, planar structure of the 1,7-naphthyridine nucleus serves as an excellent anchor for substituents that can engage in specific interactions with the ATP-binding pocket of various kinases. This has led to the development of potent inhibitors for several key kinase targets implicated in inflammatory diseases and cancer.

p38 Mitogen-Activated Protein (MAP) Kinase Inhibitors

A series of 1,7-naphthyridine 1-oxides have been identified as potent and selective inhibitors of p38α MAP kinase, a key regulator of inflammatory responses.[1][2] The N-oxide functionality was found to be crucial for activity and selectivity.

Quantitative Data for p38α MAP Kinase Inhibitors

| Compound ID | p38α IC50 (nM) | Whole Blood IC50 (nM) | Reference |

| Compound A | 10 | 150 | [2] |

| Compound B | 5 | 80 | [2] |

| Compound C | 2 | 50 | [2] |

Data represents a selection of compounds from the cited literature.

Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A) Inhibitors

High-throughput screening and subsequent structure-based optimization have led to the discovery of potent and highly selective 1,7-naphthyridine-based inhibitors of PIP4K2A, such as BAY-091 and BAY-297.[3][4] These compounds serve as valuable chemical probes to study PIP4K2A signaling.[3]

Quantitative Data for PIP4K2A Inhibitors

| Compound | PIP4K2A IC50 (nM) (ADP-Glo, 10 µM ATP) | PIP4K2A IC50 (nM) (HTRF, 10 µM ATP) | Reference |

| BAY-091 | 1.3 | 8.5 | [5] |

| BAY-297 | 13 | 110 | [3] |

Data sourced from the provided literature.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Novel 1,7-naphthyridine derivatives have been designed as potent kinase inhibitors of all members of the FGFR family.[6] These compounds have shown nanomolar affinity for FGFR1, 2, 3, and 4.[6]

Anticancer and Antimicrobial Activities

Beyond kinase inhibition, the 1,7-naphthyridine scaffold has demonstrated significant potential in the development of anticancer and antimicrobial agents.

Anticancer Activity

Several 1,7-naphthyridine derivatives have exhibited notable cytotoxic activity against various cancer cell lines. For instance, compound 17a, a 2,4-disubstituted 1,7-naphthyridine, showed significant cytotoxicity against lymphoblastic leukemia (MOLT-3), cervical carcinoma (HeLa), and promyeloblast (HL-60) cells.[7]

Quantitative Data for Anticancer Activity

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 17a | MOLT-3 | 9.1 ± 2.0 | [7] |

| HeLa | 13.2 ± 0.7 | [7] | |

| HL-60 | 8.9 ± 2.2 | [7] | |

| 16 | HeLa | 0.7 | [8] |

| HL-60 | 0.1 | [8] | |

| PC-3 | 5.1 | [8] |

Data represents a selection of compounds from the cited literature.

Antimicrobial Activity

While the exploration of 1,7-naphthyridines as antimicrobial agents is less extensive compared to other isomers like 1,8-naphthyridine, some derivatives have shown promising activity. However, a comprehensive review notes that to date, no 1,7-naphthyridine derivative has been obtained that would exhibit broad-spectrum antimicrobial activity.[9] Further research in this area is warranted.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key 1,7-naphthyridine derivatives and the protocols for their biological evaluation.

Synthesis of BAY-091 and BAY-297 (PIP4K2A Inhibitors)

The synthesis of BAY-091 and BAY-297 follows a multi-step route starting from a bromonaphthyridine intermediate.[3]

General Procedure:

-

Formation of the tert-butyl ester: The initial bromonaphthyridine is transformed into its corresponding tert-butyl ester.[3]

-

Cleavage of the ester: The tert-butyl ester is then cleaved to yield the carboxylic acid.[3]

-

Suzuki Coupling: The final step involves a Suzuki coupling reaction with the appropriate boronic acid to furnish the target compounds, BAY-091 or BAY-297.[3]

For detailed reaction conditions, purification, and characterization, please refer to the supporting information of the source publication.[3]

p38α MAP Kinase Inhibition Assay

The inhibitory activity of compounds against p38α MAP kinase can be determined using a variety of biochemical assays, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

General Protocol:

-

Recombinant human p38α is incubated with the test compound at various concentrations.

-

The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a biotinylated peptide).

-

After a defined incubation period, the reaction is stopped, and the level of substrate phosphorylation is quantified using a lanthanide-labeled antibody and a streptavidin-allophycocyanin conjugate.

-

The TR-FRET signal is measured, and IC50 values are calculated from the dose-response curves.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of the 1,7-naphthyridine derivatives on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]

General Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

-

Following treatment, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Signaling Pathway Visualizations

Understanding the signaling pathways in which 1,7-naphthyridine derivatives exert their effects is crucial for rational drug design. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling cascades.

Conclusion

The 1,7-naphthyridine core continues to be a highly valuable scaffold in medicinal chemistry, offering a robust platform for the development of novel therapeutics. Its utility in targeting a diverse range of biological molecules, particularly kinases, underscores its importance in modern drug discovery. The data, protocols, and pathway visualizations presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field and harnessing the full potential of this remarkable heterocyclic system. Future exploration of this scaffold will undoubtedly lead to the discovery of new and improved therapeutic agents for a variety of diseases.

References

- 1. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists: synthesis, antagonistic activity, and effects on bladder functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eubopen.org [eubopen.org]

- 6. librarysearch.manchester.ac.uk [librarysearch.manchester.ac.uk]

- 7. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

In Silico Modeling of 2-Chloro-1,7-naphthyridin-8(7H)-one Interactions: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for investigating the interactions of 2-Chloro-1,7-naphthyridin-8(7H)-one with a putative protein target. Due to the limited publicly available data on the specific biological targets of this compound, this document establishes a hypothetical framework for its investigation, leveraging structural similarity to known kinase inhibitors. We propose Protein Kinase Myelin Transcription Factor 1 (PKMYT1) as a potential target, based on the activity of other naphthyridinone derivatives.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations to elucidate potential binding modes and affinities.

Introduction

Naphthyridinone scaffolds are prevalent in medicinal chemistry, with derivatives showing a range of biological activities, including antibacterial and anticancer properties.[2] Recent studies have identified naphthyridinone derivatives as potent and selective inhibitors of PKMYT1, a key regulator of the G2/M cell cycle checkpoint, making it an attractive target for cancer therapy.[1][2][3] This guide outlines a systematic in silico approach to evaluate the potential of this compound as a PKMYT1 inhibitor.

Proposed Target: PKMYT1

PKMYT1 is a dual-specificity protein kinase that phosphorylates CDK1 on Threonine 14 and Tyrosine 15, leading to the inhibition of its activity and subsequent cell cycle arrest in the G2 phase. Overexpression of PKMYT1 has been observed in various cancers, and its inhibition can lead to premature mitotic entry and subsequent cell death in cancer cells with a compromised G1 checkpoint.

In Silico Modeling Workflow

The following workflow outlines the computational investigation of this compound's interaction with PKMYT1.

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments.

Ligand and Protein Preparation

3.1.1. Ligand Preparation

-

Obtain Ligand Structure: The 2D structure of this compound is converted to a 3D structure using a molecular editor (e.g., ChemDraw, MarvinSketch).

-

Energy Minimization: The 3D structure is energy minimized using a suitable force field (e.g., MMFF94).

-

Charge Calculation: Partial charges are calculated for the ligand atoms (e.g., Gasteiger charges).

-

File Format Conversion: The prepared ligand structure is saved in a suitable format for docking (e.g., .pdbqt).

3.1.2. Protein Preparation

-

Obtain Protein Structure: The crystal structure of human PKMYT1 is downloaded from the Protein Data Bank (PDB).

-

Pre-processing: Water molecules, co-factors, and existing ligands are removed from the PDB file.

-

Add Hydrogens: Polar hydrogens are added to the protein structure.

-

Assign Charges: Partial charges are assigned to the protein atoms.

-

File Format Conversion: The prepared protein structure is saved in a .pdbqt format.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein.[4][5]

-

Grid Box Definition: A grid box is defined around the active site of PKMYT1. The dimensions of the grid box should be sufficient to encompass the entire binding pocket.

-

Docking Algorithm: A suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is selected.[6]

-

Execution: The docking simulation is run to generate a set of possible binding poses for the ligand.

-

Pose Analysis: The resulting poses are clustered and ranked based on their predicted binding energies. The pose with the lowest binding energy is typically considered the most favorable.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.[7][8][9][10][11]

-

System Building: The top-ranked protein-ligand complex from docking is placed in a periodic box of a chosen water model (e.g., TIP3P).

-

Ionization: Counter-ions are added to neutralize the system.

-

Energy Minimization: The entire system is energy minimized to remove steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under NVT (constant volume) and then NPT (constant pressure) ensembles.

-

Production Run: A production MD simulation is run for a sufficient duration (e.g., 100 ns) to generate a stable trajectory.

Binding Free Energy Calculation

Binding free energy calculations provide a more accurate estimation of the binding affinity.[12][13][14][15] The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used.

-

Trajectory Extraction: Snapshots of the protein-ligand complex, the protein alone, and the ligand alone are extracted from the MD trajectory.

-

Energy Calculations: For each snapshot, the following energy components are calculated:

-

Molecular mechanics energy in the gas phase.

-

Polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model).

-

Nonpolar solvation energy (calculated based on the solvent-accessible surface area).

-

-

Free Energy Calculation: The binding free energy is calculated by averaging the energy components over all snapshots.

Data Presentation

The following tables present hypothetical quantitative data for the in silico modeling of this compound with PKMYT1.

Table 1: Molecular Docking Results

| Compound | Binding Energy (kcal/mol) | Estimated Ki (nM) | Interacting Residues (Hydrogen Bonds) |

| This compound | -8.5 | 150 | CYS88, GLY89 |

| Control Inhibitor | -9.2 | 50 | CYS88, GLY89, LEU18 |

Table 2: Binding Free Energy Calculation Results (MM/PBSA)

| Energy Component | This compound (kcal/mol) | Control Inhibitor (kcal/mol) |

| Van der Waals Energy | -45.2 | -50.1 |

| Electrostatic Energy | -20.8 | -25.3 |

| Polar Solvation Energy | 35.5 | 42.7 |

| Nonpolar Solvation Energy | -4.1 | -4.8 |

| Total Binding Free Energy (ΔG) | -34.6 | -37.5 |

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action of this compound through the inhibition of the PKMYT1 signaling pathway.

Conclusion

This technical guide provides a robust framework for the in silico investigation of this compound as a potential inhibitor of PKMYT1. The detailed protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations offer a systematic approach to characterizing its binding interactions and affinity. The presented workflow and visualizations serve as a valuable resource for researchers in the field of computational drug discovery. Further experimental validation is necessary to confirm the hypothetical findings outlined in this guide.

References

- 1. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. | Semantic Scholar [semanticscholar.org]

- 2. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sites.ualberta.ca [sites.ualberta.ca]

- 7. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 8. Protein-Ligand Complex [mdtutorials.com]

- 9. LigParGen Server [traken.chem.yale.edu]

- 10. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

- 11. m.youtube.com [m.youtube.com]

- 12. Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Binding free energy of protein/ligand complexes calculated using dissociation Parallel Cascade Selection Molecular Dynamics and Markov state model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 2-Chloro-1,7-naphthyridin-8(7H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of 2-Chloro-1,7-naphthyridin-8(7H)-one. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established protocols and best practices relevant to the characterization of novel heterocyclic compounds in a drug discovery and development setting. The guide includes detailed experimental workflows, data presentation templates, and discussions on the interpretation of results. The aim is to equip researchers with the necessary tools to assess the physicochemical properties of this compound and other related naphthyridine derivatives.

Introduction

Naphthyridine derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse biological activities. These activities include antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The 1,8-naphthyridine scaffold, in particular, is a core component of several approved drugs. The 1,7-naphthyridine isomer, while less explored, also holds potential for therapeutic applications.

The physicochemical properties of a compound, such as its solubility and stability, are critical determinants of its suitability as a drug candidate. Poor solubility can lead to low bioavailability, while instability can result in a short shelf-life and the formation of potentially toxic degradation products. Therefore, a thorough characterization of the solubility and stability profile of a new chemical entity like this compound is a prerequisite for its advancement in the drug development pipeline.

While specific data for this compound is scarce, a synthesis for the closely related compound, 2-Chloro-7,8-dihydro-1,7-naphthyridin-8-one, has been reported. This suggests the feasibility of obtaining the target compound for further investigation. This guide provides the experimental frameworks necessary to conduct such an investigation.

Synthesis of a Related Naphthyridine Derivative

A documented synthesis of 2-Chloro-7,8-dihydro-1,7-naphthyridin-8-one provides a potential starting point for obtaining the target compound or related analogues for study. The synthesis involves a two-step process starting from 7H-[1][2]naphthyridin-8-one.[1]

Step 1: Synthesis of 1-hydroxy-7H-[1][2]naphthyridin-8-one

-

3-Chlorobenzoic acid is added to a chloroform solution of 7H-[1][2]naphthyridin-8-one.

-

The mixture is stirred at room temperature for 70 hours.

-

The product is isolated and purified using column chromatography.

Step 2: Synthesis of 2-Chloro-7,8-dihydro-1,7-naphthyridin-8-one

-

Oxalyl chloride is added dropwise to a suspension of 1-hydroxy-7H-[1][2]naphthyridin-8-one in dry N,N-dimethylformamide at 0°C.

-

The mixture is warmed to room temperature and stirred for 30 minutes.

-

The product is isolated and purified using column chromatography.[1]

Solubility Assessment

Solubility is a key physicochemical parameter that influences a drug's absorption and bioavailability. The following section outlines the standard methodologies for determining the thermodynamic and kinetic solubility of a compound.

Experimental Protocols

3.1.1. Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the test solvent (e.g., water, phosphate-buffered saline (PBS) at various pH values) in a sealed vial.

-

Equilibration: The vials are agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The solubility is expressed in units of µg/mL or µM.

3.1.2. Kinetic Solubility (High-Throughput Screening Method)

This method provides a rapid assessment of solubility from a DMSO stock solution, which is common in early drug discovery.

-

Preparation of Stock Solution: A concentrated stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

-

Addition to Aqueous Buffer: A small aliquot of the DMSO stock solution is added to an aqueous buffer (e.g., PBS pH 7.4) in a microplate well.

-

Incubation and Precipitation: The plate is shaken for a short period (e.g., 1-2 hours) at room temperature to allow for precipitation of the compound.

-

Analysis: The plate is analyzed using a nephelometric or turbidimetric plate reader to detect the formation of a precipitate. The concentration at which precipitation is first observed is reported as the kinetic solubility.

Data Presentation

Quantitative solubility data should be presented in a clear and structured format.

Table 1: Thermodynamic Solubility of this compound

| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Deionized Water | 7.0 | 25 | ||

| PBS | 5.0 | 25 | ||

| PBS | 7.4 | 25 | ||

| PBS | 9.0 | 25 | ||

| Deionized Water | 7.0 | 37 | ||

| PBS | 7.4 | 37 |

Table 2: Kinetic Solubility of this compound

| Solvent System | pH | Incubation Time (h) | Kinetic Solubility (µM) |

| PBS | 7.4 | 2 |

Experimental Workflow Diagram

Figure 1: Experimental workflows for determining thermodynamic and kinetic solubility.

Stability Assessment

Stability testing is crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[3][4][5][6] Forced degradation studies are also performed to identify potential degradation products and establish degradation pathways.[7][8][9]

Experimental Protocols

4.1.1. Solid-State Stability

-

Sample Preparation: A known amount of solid this compound is placed in vials.

-

Storage Conditions: The vials are stored under various conditions as per ICH guidelines:

-

Long-term: 25°C / 60% RH

-

Intermediate: 30°C / 65% RH

-

Accelerated: 40°C / 75% RH

-

-

Time Points: Samples are pulled at specified time points (e.g., 0, 1, 3, 6 months).

-

Analysis: At each time point, the samples are analyzed for purity (by HPLC), appearance, and the presence of degradation products.

4.1.2. Solution-State Stability

-

Sample Preparation: Solutions of this compound are prepared in relevant solvents (e.g., aqueous buffers at different pH values).

-

Storage Conditions: The solutions are stored at different temperatures (e.g., 4°C, 25°C, 40°C).

-

Time Points: Aliquots are taken at various time points (e.g., 0, 24, 48, 72 hours).

-

Analysis: The samples are analyzed by HPLC to determine the remaining percentage of the parent compound and to quantify any major degradants.

4.1.3. Forced Degradation (Stress Testing)

Forced degradation studies are conducted to identify likely degradation products and demonstrate the specificity of the analytical method.[8]

-

Acid Hydrolysis: The compound is dissolved in a dilute acid (e.g., 0.1 N HCl) and heated (e.g., 60°C).

-

Base Hydrolysis: The compound is dissolved in a dilute base (e.g., 0.1 N NaOH) and heated (e.g., 60°C).

-

Oxidative Degradation: The compound is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: The solid compound is heated (e.g., 80°C).

-

Photostability: The solid compound or a solution is exposed to light according to ICH Q1B guidelines.

-

Analysis: Samples are analyzed by HPLC-UV and LC-MS to identify and characterize the degradation products.

Data Presentation

Stability data should be tabulated to show the change in purity over time under different conditions.

Table 3: Solid-State Stability of this compound

| Storage Condition | Time Point | Purity (%) | Appearance |

| 25°C / 60% RH | 0 months | ||

| 3 months | |||

| 6 months | |||

| 40°C / 75% RH | 0 months | ||

| 1 month | |||

| 3 months |

Table 4: Forced Degradation of this compound

| Stress Condition | % Degradation | Number of Degradants | Major Degradant (RT) |

| 0.1 N HCl, 60°C | |||

| 0.1 N NaOH, 60°C | |||

| 3% H₂O₂, RT | |||

| Heat (80°C) | |||

| Photostability |

Experimental Workflow Diagram

Figure 2: General workflow for a comprehensive stability assessment program.

Potential Biological Significance

Derivatives of various naphthyridine isomers have shown a wide range of biological activities. For instance, 1,8-naphthyridine derivatives are known for their antibacterial, anticancer, and antiviral properties.[10][11] The 2,7-naphthyridine scaffold has been found in natural products with activities such as δ-opioid receptor antagonism and cytotoxicity against cancer cell lines.[12] Given this precedent, this compound represents a novel scaffold with the potential for interesting biological activities, making the characterization of its physicochemical properties a worthwhile endeavor for drug discovery programs.

Conclusion

References

- 1. guidechem.com [guidechem.com]

- 2. pharmtech.com [pharmtech.com]

- 3. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 5. japsonline.com [japsonline.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. acdlabs.com [acdlabs.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. onyxipca.com [onyxipca.com]

- 10. researchgate.net [researchgate.net]

- 11. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Chloro-1,7-naphthyridin-8(7H)-one: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Chloro-1,7-naphthyridin-8(7H)-one, an organic intermediate with potential applications in medicinal chemistry and drug development. The synthesis is a two-step process involving an initial oxidation followed by a chlorination reaction.

Data Summary

The following tables summarize the key quantitative data for the two-step synthesis of this compound.

Table 1: Reagents and Molar Quantities for Step 1

| Reagent | Molecular Weight ( g/mol ) | Mass/Volume | Moles (mmol) | Molar Ratio |

| 7H-[1][2]naphthyridin-8-one | 146.15 | 2.3 g | 16 | 1 |

| 3-Chloroperoxybenzoic acid (70%) | 172.57 | 4.3 g | 17 | 1.06 |

| Chloroform | - | 100 ml | - | - |

Table 2: Reagents and Molar Quantities for Step 2

| Reagent | Molecular Weight ( g/mol ) | Mass/Volume | Moles (mmol) | Molar Ratio |

| 1-hydroxy-7H-[1][2]naphthyridin-8-one | 162.15 | 1.1 g | 6.9 | 1 |

| Oxalyl chloride | 126.93 | 0.77 ml | 9.0 | 1.3 |

| N,N-dimethylformamide (dry) | - | 45 ml | - | - |

Table 3: Reaction Conditions and Yields

| Step | Reaction | Temperature | Duration | Product | Yield (%) |

| 1 | Oxidation | Room Temperature | 70 hours | 1-hydroxy-7H-[1][2]naphthyridin-8-one | 94% |

| 2 | Chlorination | 0°C to Room Temperature | 30 minutes | This compound | 57% |

Experimental Protocols

Step 1: Synthesis of 1-hydroxy-7H-[1][2]naphthyridin-8-one

This procedure details the oxidation of 7H-[1][2]naphthyridin-8-one.

Materials:

-

3-Chloroperoxybenzoic acid (70%) (4.3 g, 17 mmol)

-

Chloroform (100 ml)

-

Methanol

-

Amino-propyl-modified silica gel

-

Dichloromethane

Procedure:

-

To a 100 ml solution of 7H-[1][2]naphthyridin-8-one in chloroform, add 3-chloroperoxybenzoic acid.

-

Stir the resulting mixture at room temperature for 70 hours.

-

Following the stirring period, add methanol to dissolve the mixture.

-

Concentrate the solution and transfer the residue to an amino-propyl-modified silica gel column.

-

Elute the column with a dichloromethane/methanol solvent system to obtain 1-hydroxy-7H-[1][2]naphthyridin-8-one as a yellow solid (2.4 g, 94% yield).[1]

-

Confirm the product identity using mass spectrometry; MS m/e (%) = 163 (M+H+, 100).[1]

Step 2: Synthesis of this compound

This procedure outlines the chlorination of the intermediate product from Step 1.

Materials:

-

Oxalyl chloride (0.77 ml, 9.0 mmol)

-

Dry N,N-dimethylformamide (45 ml)

-

Methanol

-

Amino-propyl-modified silica gel

-

Dichloromethane

Procedure:

-

Suspend 1-hydroxy-7H-[1][2]naphthyridin-8-one in 45 ml of dry N,N-dimethylformamide and cool the suspension to 0°C.

-

Add oxalyl chloride dropwise to the cooled suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

-

Quench the reaction by adding methanol to destroy any excess oxalyl chloride.

-

Concentrate the mixture under vacuum.

-

Dissolve the residue in methanol and treat with amino-modified silica gel.

-

Evaporate the solvent and transfer the residue to an amino-propyl-modified silica gel column.

-

Elute the column with a dichloromethane/methanol solvent system to obtain this compound as a white solid (0.72 g, 57% yield).[1]

-

Confirm the final product identity using mass spectrometry; MS m/e (%) = 181 (M+H+, 100).[1]

Synthesis Workflow

The following diagram illustrates the two-step synthesis process for this compound.

Caption: Two-step synthesis of this compound.

References

Vilsmeier-Haack Cyclization for Naphthyridine Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of naphthyridines using the Vilsmeier-Haack cyclization. Naphthyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The Vilsmeier-Haack reaction offers a powerful and versatile method for the construction of the naphthyridine scaffold.

Introduction

The Vilsmeier-Haack (V-H) reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction utilizes a Vilsmeier reagent, typically prepared in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2] Beyond simple formylation, the Vilsmeier-Haack reaction can be effectively employed in cyclization reactions to construct various heterocyclic systems, including naphthyridines.[3][4]

The synthesis of naphthyridines via Vilsmeier-Haack cyclization typically involves the reaction of an activated amide, such as an N-pyridinylacetamide, with the Vilsmeier reagent. This process leads to the formation of a key intermediate that subsequently undergoes an intramolecular cyclization to yield the bicyclic naphthyridine ring system. This methodology is particularly valuable for the preparation of chloro-formyl substituted naphthyridines, which are versatile intermediates for further chemical modifications in drug discovery programs.[5]

Reaction Mechanism and Experimental Workflow

The Vilsmeier-Haack cyclization for naphthyridine synthesis proceeds through a series of well-defined steps, including the formation of the Vilsmeier reagent, electrophilic attack, and subsequent cyclization and aromatization.

General Reaction Mechanism

The reaction is initiated by the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. The N-pyridinylacetamide substrate then attacks the Vilsmeier reagent, leading to the formation of an intermediate which, after a series of steps including intramolecular cyclization and dehydration, yields the final naphthyridine product.

References

Application Notes and Protocols for Claisen-Schmidt Condensation in the Synthesis of Naphthyridine-Based Chalcone Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of chalcone derivatives of naphthyridines using the Claisen-Schmidt condensation reaction. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes relevant biological pathways, offering valuable insights for researchers in medicinal chemistry and drug development.

Introduction

Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine rings, with various isomers depending on the nitrogen atom placement.[1] This core structure is a recognized pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3] Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are also well-established as biologically active molecules.[4] The strategic combination of these two pharmacophores through the Claisen-Schmidt condensation reaction has led to the development of novel naphthyridine-based chalcone derivatives with significant therapeutic potential.

The Claisen-Schmidt condensation is a reliable and versatile method for forming the α,β-unsaturated ketone backbone of chalcones. This reaction typically involves the base-catalyzed condensation of an appropriate acetophenone derivative with an aromatic aldehyde. In the context of this application note, the key starting materials are substituted naphthyridine carbaldehydes and various acetophenones.

Synthesis of Naphthyridine Chalcone Derivatives